Cas no 1336390-07-8 (2-(2R)-2-aminopropyl-6-bromophenol)

2-(2R)-2-aminopropyl-6-bromophenol 化学的及び物理的性質
名前と識別子
-
- 2-(2R)-2-aminopropyl-6-bromophenol
- 2-[(2R)-2-aminopropyl]-6-bromophenol
- EN300-1912888
- 1336390-07-8
-
- インチ: 1S/C9H12BrNO/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1
- InChIKey: ABKYGFLAGXRZNG-ZCFIWIBFSA-N
- ほほえんだ: BrC1=CC=CC(=C1O)C[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 229.01023g/mol
- どういたいしつりょう: 229.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.2Ų
2-(2R)-2-aminopropyl-6-bromophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912888-1.0g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1912888-10.0g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 10g |
$7927.0 | 2023-05-31 | ||
Enamine | EN300-1912888-5.0g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 5g |
$5345.0 | 2023-05-31 | ||
Enamine | EN300-1912888-2.5g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1912888-1g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1912888-0.5g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1912888-0.1g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1912888-5g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 5g |
$5345.0 | 2023-09-17 | ||
Enamine | EN300-1912888-10g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1912888-0.25g |
2-[(2R)-2-aminopropyl]-6-bromophenol |
1336390-07-8 | 0.25g |
$1696.0 | 2023-09-17 |
2-(2R)-2-aminopropyl-6-bromophenol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-(2R)-2-aminopropyl-6-bromophenolに関する追加情報
Recent Advances in the Study of 2-(2R)-2-aminopropyl-6-bromophenol (CAS: 1336390-07-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(2R)-2-aminopropyl-6-bromophenol (CAS: 1336390-07-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed academic journals, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the chiral nature of 2-(2R)-2-aminopropyl-6-bromophenol, which plays a crucial role in its interaction with biological targets. The (R)-enantiomer, in particular, has shown enhanced binding affinity to specific receptors, making it a promising candidate for further development. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and chiral resolution, to produce high-purity samples of the compound for experimental use. These efforts have facilitated a deeper understanding of its pharmacological properties.
In vitro and in vivo studies have demonstrated that 2-(2R)-2-aminopropyl-6-bromophenol exhibits notable activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation. Preliminary data suggest that the compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. However, further research is needed to elucidate its mechanism of action and optimize its pharmacokinetic profile.
One of the key challenges in the development of 2-(2R)-2-aminopropyl-6-bromophenol as a therapeutic agent is its metabolic stability. Recent pharmacokinetic studies have revealed that the compound undergoes rapid hepatic metabolism, leading to a short half-life in vivo. To address this issue, researchers have explored various prodrug strategies and structural modifications to enhance its metabolic stability and bioavailability. These efforts have yielded promising results, with some derivatives showing improved pharmacokinetic properties in preclinical models.
In addition to its potential therapeutic applications, 2-(2R)-2-aminopropyl-6-bromophenol has also been investigated as a tool compound in chemical biology. Its ability to selectively modulate specific biological pathways makes it a valuable probe for studying receptor-ligand interactions and signal transduction mechanisms. Recent work has utilized the compound in high-throughput screening assays and structure-activity relationship (SAR) studies to identify novel drug candidates with similar pharmacological profiles.
In conclusion, the latest research on 2-(2R)-2-aminopropyl-6-bromophenol (CAS: 1336390-07-8) underscores its potential as both a therapeutic agent and a chemical probe. While significant progress has been made in understanding its biological activity and optimizing its properties, further studies are required to fully realize its clinical potential. The ongoing exploration of this compound highlights the importance of chiral molecules in drug discovery and the continued need for innovative synthetic and analytical approaches in pharmaceutical research.
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